molecular formula C10H10N4 B2850637 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine CAS No. 2320143-33-5

6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine

カタログ番号: B2850637
CAS番号: 2320143-33-5
分子量: 186.218
InChIキー: WPHTZOKDYSSHMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

作用機序

Target of Action

The primary targets of 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine are tyrosine kinase inhibitors , specifically Bcr-Abl tyrosine kinase inhibitors . These enzymes play a crucial role in the regulation of cell growth and proliferation.

Mode of Action

This compound interacts with its targets by inhibiting the activity of the tyrosine kinases. This inhibition disrupts the signaling pathways that these enzymes are involved in, leading to a decrease in cell proliferation .

Biochemical Pathways

The compound affects the Bcr-Abl tyrosine kinase pathway . This pathway is involved in cell growth and proliferation. By inhibiting the activity of the tyrosine kinases in this pathway, the compound can disrupt cell growth and proliferation .

Pharmacokinetics

Similar compounds like nilotinib and imatinib, which share a core structure with this compound, are known to have good oral bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in cell proliferation due to the inhibition of tyrosine kinases. This can lead to cell cycle arrest and apoptosis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine typically involves the reaction of 6-methylpyrimidin-4-amine with pyridine-3-carbaldehyde under specific conditions. One common method includes:

    Starting Materials: 6-methylpyrimidin-4-amine and pyridine-3-carbaldehyde.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis might involve more efficient and scalable methods, including:

    Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

    Catalysis: The use of catalysts can enhance the reaction efficiency and selectivity, making the process more cost-effective.

化学反応の分析

Types of Reactions

6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or pyrimidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted pyrimidines and pyridines, which can be further utilized in the synthesis of more complex molecules.

科学的研究の応用

Synthesis and Drug Development

The compound is frequently used as an intermediate in the synthesis of Bcr-Abl tyrosine kinase inhibitors, such as imatinib and nilotinib. These inhibitors are crucial in treating chronic myelogenous leukemia (CML) and other malignancies associated with the Philadelphia chromosome . The synthesis pathways often involve the coupling of 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine with various amines to produce complex structures that exhibit potent antitumor activity.

Table 1: Key Synthesis Pathways

CompoundSynthesis MethodTarget Disease
ImatinibCoupling with 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenylCML, GIST
NilotinibReaction with 4-methylpiperazine derivativesCML

Antitubercular Activity

Recent studies have highlighted the potential antitubercular activity of compounds related to this compound. A series of pyrimidine derivatives were screened against Mycobacterium tuberculosis, leading to the identification of compounds that demonstrate significant activity without cross-resistance to existing tuberculosis treatments . This suggests that derivatives of this compound could be optimized for enhanced efficacy against tuberculosis.

Table 2: Antitubercular Screening Results

CompoundActivityMechanism of Action
Compound AModerateUnknown target identified
Compound BPotentDisruption of cell wall homeostasis

Mechanism of Action Studies

The mechanism by which this compound exerts its biological effects is an area of active investigation. Initial studies suggest that it may interact with specific protein targets involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells . Chemoproteomic analyses have been employed to elucidate these interactions, identifying novel targets that could be exploited for therapeutic purposes.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds derived from this compound. Research has shown that modifications to the pyrimidine core and substituents on the aromatic rings can significantly influence biological activity and selectivity .

Table 3: SAR Insights

ModificationEffect on Activity
Addition of alkyl groupsIncreased potency
Halogen substitutionImproved selectivity

Conclusion and Future Directions

The applications of this compound span across various therapeutic areas, particularly in oncology and infectious diseases. Ongoing research into its synthesis, biological activity, and mechanisms of action will likely yield novel therapeutic agents with improved efficacy and safety profiles. Future studies should focus on optimizing its chemical structure through SAR analyses and exploring its potential in combination therapies for enhanced clinical outcomes.

類似化合物との比較

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in

生物活性

6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of various diseases, including cancer and parasitic infections. This article provides a comprehensive overview of its biological activity, highlighting relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound belongs to the pyrimidine class, characterized by a pyridine ring substitution. Its molecular formula is C10_{10}H10_{10}N4_{4}, and it has a molecular weight of approximately 186.21 g/mol. The presence of both methyl and pyridyl groups contributes to its biological activity.

Antitrypanosomal Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antitrypanosomal properties against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's efficacy was evaluated through in vitro assays, with notable findings summarized in Table 1.

CompoundIC50_{50} (µM)Cytotoxicity (CC50_{50} µM)Selectivity Index
This compound4.8>100>20
4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine0.382360

The compound demonstrated an IC50_{50} value of 4.8 µM , indicating effective inhibition of the parasite while showing negligible toxicity towards L6 cells (rat skeletal myoblasts) at concentrations greater than 100 µM . This selectivity suggests a favorable therapeutic window for further development.

Anticancer Activity

In addition to its antitrypanosomal effects, derivatives of this compound have shown significant anticancer activity, particularly against lung cancer cell lines such as A549. A recent study reported that synthesized derivatives exhibited higher anticancer effects than imatinib, a well-known cancer treatment drug . The biological activities evaluated included:

  • Cytotoxicity : Assessed using MTT assays.
  • Antibacterial Activity : Against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : Evaluated through IC50_{50} comparisons with ascorbic acid.

The results indicated that modifications in the chemical structure directly influenced the potency of these derivatives, establishing a logical relationship between structure and biological activity .

Structure–Activity Relationships (SAR)

The SAR analysis revealed that specific substitutions on the pyrimidine and pyridine rings significantly affect biological activity. For instance, the introduction of methoxy groups enhanced antitrypanosomal activity, while halogen substitutions impacted cytotoxicity profiles .

Case Studies

  • Antitrypanosomal Study : A series of analogues were synthesized and tested for their antitrypanosomal activity. Compound 13 , with a methoxy substituent, exhibited submicromolar activity with an IC50_{50} value significantly lower than other tested compounds .
  • Anticancer Evaluation : In a comparative study against A549 cells, several derivatives were found to outperform standard treatments, suggesting potential for clinical application in resistant cases .

特性

IUPAC Name

6-methyl-N-pyridin-3-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-8-5-10(13-7-12-8)14-9-3-2-4-11-6-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHTZOKDYSSHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。